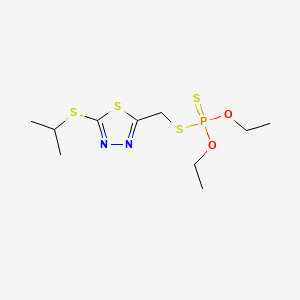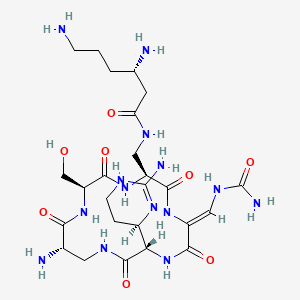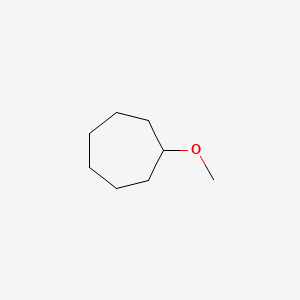![molecular formula C22H20INO B14667740 Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide CAS No. 41614-07-7](/img/structure/B14667740.png)
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide is a chemical compound belonging to the class of benzoquinoline derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes a benzoquinoline core with a methoxyphenyl group and two methyl groups, making it a unique and potentially valuable compound in various scientific fields.
Métodos De Preparación
The synthesis of benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide typically involves a two-step process. The first step is the quaternization of the nitrogen atom in the benzoquinoline core, followed by a cycloaddition reaction . The quaternization is achieved by reacting the benzoquinoline with an alkylating agent under controlled conditions. The cycloaddition reaction involves the formation of a ylide intermediate, which then reacts with a suitable dipolarophile to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield dihydro derivatives.
Aplicaciones Científicas De Investigación
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and antifungal agent, with studies indicating its effectiveness against Candida albicans and Staphylococcus aureus . Additionally, it has been investigated for its anticancer properties, with some derivatives showing significant activity against various cancer cell lines . In industry, it may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide involves its interaction with specific molecular targets and pathways. For its antibacterial and antifungal activities, it is believed to inhibit key enzymes involved in cell wall synthesis and energy production . In cancer cells, it may induce apoptosis by interacting with DNA and disrupting essential cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide can be compared with other benzoquinoline derivatives, such as benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide . While both compounds share a similar core structure, the differences in the substitution pattern can lead to variations in their biological activities and chemical reactivity. The unique combination of substituents in this compound may confer specific advantages in terms of potency and selectivity in its applications.
Propiedades
Número CAS |
41614-07-7 |
|---|---|
Fórmula molecular |
C22H20INO |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-1,4-dimethylbenzo[f]quinolin-4-ium;iodide |
InChI |
InChI=1S/C22H20NO.HI/c1-15-14-21(17-8-11-18(24-3)12-9-17)23(2)20-13-10-16-6-4-5-7-19(16)22(15)20;/h4-14H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
OGBBAKDHQHWNJP-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=C(C=C4)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)



phosphanium bromide](/img/structure/B14667760.png)
